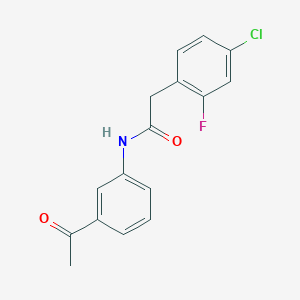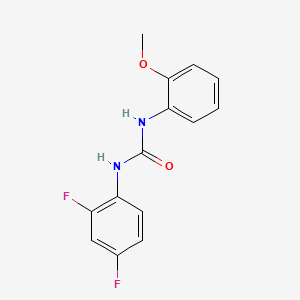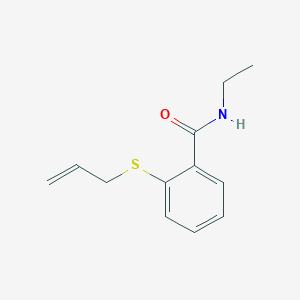
N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as FDP or fluorophenmetrazine, is a synthetic compound that belongs to the class of substituted phenethylamines. It is a derivative of phenmetrazine, a stimulant drug that was used for the treatment of obesity and attention deficit hyperactivity disorder (ADHD) in the past. FDP has been the subject of scientific research due to its potential as a pharmacological tool for studying the central nervous system (CNS) and its potential as a therapeutic agent for various neurological disorders.
Mecanismo De Acción
The mechanism of action of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves its interaction with various neurotransmitter systems in the CNS. This compound has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their extracellular concentrations. This results in the stimulation of the CNS and the induction of various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include:
1. CNS Stimulation: this compound has been found to increase locomotor activity, induce hyperthermia, and enhance wakefulness in animal models.
2. Appetite Suppression: this compound has been shown to reduce food intake in animal models, which suggests its potential as an anti-obesity agent.
3. Cardiovascular Effects: this compound has been found to increase heart rate and blood pressure in animal models, which suggests its potential as a cardiovascular stimulant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments include its ability to induce CNS stimulation, its potential as a dopamine reuptake inhibitor, and its neuroprotective properties. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of clinical data on its safety and efficacy.
Direcciones Futuras
Some of the future directions for research on N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide include:
1. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for various neurological disorders.
2. Mechanistic Studies: More mechanistic studies are needed to understand the molecular and cellular mechanisms underlying the pharmacological effects of this compound.
3. Structure-Activity Relationship Studies: Further studies on the structure-activity relationship of this compound and its derivatives could lead to the development of more potent and selective compounds.
4. Drug Abuse Potential: Further studies are needed to evaluate the abuse potential of this compound and its potential for addiction.
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential as a pharmacological tool and a therapeutic agent for various neurological disorders. Its pharmacological properties and potential therapeutic applications have been investigated in various scientific studies, and further research is needed to evaluate its safety and efficacy as a clinical drug.
Métodos De Síntesis
The synthesis of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction of 3-fluoroaniline with N,N-dimethyl-1,3-propanediamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with diethyl oxalate to yield this compound. The synthesis of this compound is a multi-step process that requires careful purification and characterization of the intermediate products.
Aplicaciones Científicas De Investigación
N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications. Some of the research areas where this compound has been studied include:
1. CNS Stimulant: this compound has been found to exhibit stimulant properties similar to phenmetrazine, which was used as a CNS stimulant in the past. This compound has been shown to increase locomotor activity and induce hyperthermia in animal models.
2. Dopamine Reuptake Inhibitor: this compound has been found to inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward and motivation. This property of this compound makes it a potential candidate for the treatment of various neurological disorders that involve dopaminergic dysfunction.
3. Neuroprotection: this compound has been shown to exhibit neuroprotective properties in animal models of ischemic stroke and traumatic brain injury. This compound has been found to reduce neuronal damage and improve neurological function in these models.
Propiedades
IUPAC Name |
3-N-(3-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-8-4-5-11(10-19)14(20)17-13-7-3-6-12(16)9-13/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMUHUVULFQFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5462715.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5462720.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5462725.png)

![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5462743.png)

![N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462757.png)

![N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5462768.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5462788.png)


![methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5462816.png)
![3-amino-N,N-diethyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5462821.png)
